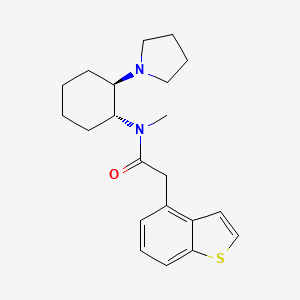
(+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
Vue d'ensemble
Description
RSD-921, also known as PD-123497, sodium channel antagonist potentially used as a local anaesthetic agent. RSD 921 produced similarly potent tonic block of all three wild-type channel isoforms, with EC50 values between 35 and 47 microM, whereas the EC50 for block of the IFMQ3 mutant channel was 110+5.5 microM.
Activité Biologique
The compound (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide , commonly referred to as PD117302 , has emerged as an important selective agonist for the kappa-opioid receptor (KOR). This receptor is integral in modulating pain perception, stress responses, and various physiological processes within the central nervous system. This article delves into the biological activity of PD117302, emphasizing its pharmacological properties, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 111728-01-9 |
| Molecular Formula | CHNOS |
| Molecular Weight | 356.525 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 527.9 °C |
| Flash Point | 273.1 °C |
PD117302 functions primarily as a selective agonist for the kappa-opioid receptor. Activation of KOR is associated with several biological effects:
- Analgesic Effects : PD117302 exhibits significant pain-relieving properties, making it a candidate for pain management therapies.
- Mood Regulation : The compound may influence mood and emotional responses, suggesting potential applications in treating depression and anxiety disorders.
Pain Management Studies
Research indicates that PD117302 can effectively reduce pain in various animal models. A study demonstrated that administration of PD117302 led to a marked decrease in pain response in models of acute and chronic pain, highlighting its potential utility in clinical settings.
Neuropharmacological Effects
Studies have shown that PD117302's interaction with KOR can lead to changes in neurotransmitter systems involved in mood regulation. This has implications for its use in treating mood disorders:
- Depression : Animal studies have suggested that KOR agonists like PD117302 may alleviate depressive symptoms by modulating the release of serotonin and dopamine.
- Anxiety : Similarly, the compound's anxiolytic properties have been observed in preclinical trials, indicating its potential for anxiety treatment.
Comparative Analysis with Similar Compounds
The unique structural features of PD117302 contribute to its distinct biological activity compared to other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzo(b)thiophene | Lacks cyclohexyl and pyrrolidinyl groups | Simpler structure with fewer biological interactions |
| Thiophene Derivatives | Similar thiophene core | Varying substituents lead to different properties |
| Cyclohexyl Derivatives | Cyclohexyl group attached to various functional groups | Different pharmacological profiles based on substituents |
The combination of functional groups in PD117302 provides it with unique chemical and biological properties not observed in simpler analogs.
Clinical Trials
Currently, ongoing clinical trials are investigating the efficacy of PD117302 for various indications, including:
- Chronic Pain Management : Trials are assessing its long-term effectiveness and safety profile.
- Mood Disorders : Investigations into its role as an adjunct therapy for depression and anxiety are underway.
Future Directions
Further research is warranted to explore the full therapeutic potential of PD117302. Areas of interest include:
- Combination Therapies : Evaluating the synergistic effects when combined with other analgesics or antidepressants.
- Mechanistic Studies : Understanding the precise pathways through which PD117302 exerts its effects on mood and pain modulation.
Propriétés
Numéro CAS |
114419-77-1 |
|---|---|
Formule moléculaire |
C21H28N2OS |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1 |
Clé InChI |
SYHJZCCNQDFHJQ-RTBURBONSA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
SMILES isomérique |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
SMILES canonique |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Apparence |
Solid powder |
Key on ui other cas no. |
114419-77-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)- N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide PD 117302 PD-117302 PD117302 RSD 921 RSD-921 trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















